molecular formula C12H10BrClN2O2 B2750916 4-(5-Bromo-2-chlorobenzoyl)morpholine-3-carbonitrile CAS No. 2127326-48-9

4-(5-Bromo-2-chlorobenzoyl)morpholine-3-carbonitrile

Cat. No. B2750916
CAS RN: 2127326-48-9
M. Wt: 329.58
InChI Key: NQKBZNSQYJXYQB-UHFFFAOYSA-N
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Description

The compound “4-(5-Bromo-2-chlorobenzoyl)morpholine-3-carbonitrile” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The molecule also has a bromine and a chlorine atom, which could potentially make it reactive .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by factors such as its molecular structure and the nature of its functional groups. These properties could include things like melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and environmental impact. Without specific information, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising biological activity, for example, it could be further developed as a pharmaceutical .

properties

IUPAC Name

4-(5-bromo-2-chlorobenzoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c13-8-1-2-11(14)10(5-8)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKBZNSQYJXYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=C(C=CC(=C2)Br)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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